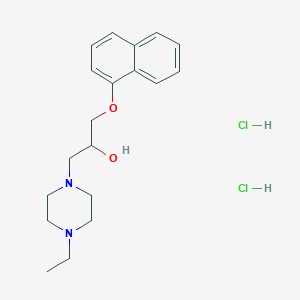
1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H28Cl2N2O2 and its molecular weight is 387.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride, with the CAS number 1331265-95-2, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C19H28Cl2N2O2
- Molecular Weight : 387.3 g/mol
- IUPAC Name : 1-(4-ethylpiperazin-1-yl)-3-naphthalen-1-yloxypropan-2-ol; dihydrochloride
The compound exhibits biological activity primarily through interactions with various receptors and enzymes. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Piperazine derivatives, similar to this compound, have been noted for their ability to inhibit acetylcholinesterase, which can enhance cholinergic signaling .
1. Neuropharmacological Effects
Research indicates that compounds with piperazine moieties can influence central nervous system (CNS) activity. The interaction with G protein-coupled receptors (GPCRs) is significant for understanding the compound's effects on mood and cognition.
2. Anticholinesterase Activity
Piperazine derivatives have shown promise in inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for potential treatments of neurodegenerative diseases such as Alzheimer's .
3. Antidepressant and Anxiolytic Properties
Studies have suggested that similar compounds may exhibit antidepressant and anxiolytic effects by modulating serotonergic and dopaminergic systems. This provides a basis for further exploration of this compound in treating mood disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
科学的研究の応用
The compound is noted for its diverse biological activities, particularly in the realm of pharmacology. Research indicates that it may exhibit properties relevant to:
1. Central Nervous System Disorders:
- Potential applications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.
2. Antimycobacterial Activity:
- Studies have indicated that similar piperazine derivatives exhibit antimycobacterial properties, suggesting a potential for this compound in combating infections like tuberculosis .
3. Metabolic Disorders:
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally similar to 1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride:
Case Study 1: Antimycobacterial Activity
- A study published in PMC investigated novel N-Arylpiperazines and their efficacy against mycobacterial strains. The results indicated significant activity against Mycobacterium tuberculosis, suggesting a potential pathway for the development of new antimycobacterial agents .
Case Study 2: CNS Activity
特性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2.2ClH/c1-2-20-10-12-21(13-11-20)14-17(22)15-23-19-9-5-7-16-6-3-4-8-18(16)19;;/h3-9,17,22H,2,10-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNQHJMYKNJXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













